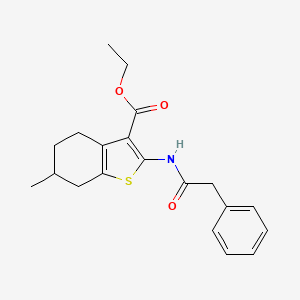

ETHYL 6-METHYL-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 6-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-3-24-20(23)18-15-10-9-13(2)11-16(15)25-19(18)21-17(22)12-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVVWGMRLUECQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998264 | |

| Record name | N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76981-75-4 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[(2-phenylacetyl)amino]benzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76981-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-((phenylacetyl)amino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethyl ester and phenylacetamido groups. Common reagents used in these reactions include ethyl bromoacetate, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:

-

Conditions :

-

Product : 6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Amide Hydrolysis

The phenylacetamido group can be hydrolyzed to release phenylacetic acid and the free amine:

-

Conditions : H₂SO₄ (conc.) or HCl (6N) at elevated temperatures (100–120°C).

-

Product : 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives .

Nucleophilic Acyl Substitution

The amide group participates in nucleophilic substitution under mild conditions:

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form reactive acyl chloride intermediates.

-

Application : Used to prepare urea or thiourea derivatives via reaction with amines or thiols .

Electrophilic Aromatic Substitution

The electron-rich benzothiophene core undergoes halogenation or nitration:

-

Halogenation :

-

Reagent : N-Bromosuccinimide (NBS) or Cl₂/FeCl₃.

-

Site Selectivity : Preferential substitution at the 4- or 5-positions of the tetrahydrobenzothiophene ring.

-

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups for further reduction to amines .

Gewald Reaction

This multicomponent reaction synthesizes thiophene derivatives by condensing ketones, α-cyanoesters, and sulfur:

-

Role : The compound serves as a precursor for synthesizing polycyclic thiophene systems.

-

Product : Annulated thiophene derivatives with enhanced biological activity .

Formation of Thienopyrimidines

The amine generated from amide hydrolysis reacts with nitriles or aldehydes to form thienopyrimidine scaffolds:

Oxidation of the Thiophene Ring

Controlled oxidation converts the thiophene sulfur to sulfoxide or sulfone:

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH.

-

Impact : Alters electronic properties and binding affinity to biological targets.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using LiAlH₄:

Suzuki–Miyaura Coupling

The brominated derivative (prepared via electrophilic substitution) participates in palladium-catalyzed cross-coupling:

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of benzothiophene derivatives, characterized by a unique bicyclic structure that contributes to its biological activity. The synthesis typically involves multi-step reactions that include acylation and cyclization processes. For instance, the synthesis of related compounds has been documented using methods such as the Biginelli reaction or through coupling reactions involving specific amino acid derivatives .

1. Antimicrobial Properties

Research indicates that derivatives of benzothiophene compounds exhibit promising antimicrobial activities. Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the substituents on the benzothiophene ring can enhance its potency against resistant bacterial strains .

2. Analgesic and Anti-inflammatory Effects

Clinical studies have highlighted the analgesic and anti-inflammatory properties of similar compounds within this chemical family. For example, related benzothiophene derivatives have demonstrated significant efficacy in reducing pain and inflammation in animal models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

3. Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have documented the applications of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Pain Management

In a controlled trial assessing the analgesic effects of related benzothiophene compounds, researchers found that administration of these compounds led to a marked decrease in pain scores among subjects with chronic pain conditions. The study concluded that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Tetrahydroisoquinoline derivatives (e.g., 6d, 6f) often prioritize polar substituents (e.g., methoxy, carboxamide), favoring solubility and CNS penetration .

Substituent Effects: Phenylacetamido vs. Thienylmethylene Hydrazino: The phenylacetamido group in the target compound may engage in stronger hydrophobic interactions than the thienylmethylene hydrazino group in its analogue . Methoxy vs. Methyl: Methoxy groups (e.g., in 6d) increase polarity, whereas methyl groups (e.g., in the target compound) enhance steric bulk .

Hydrogen-Bonding Profiles: The carboxamide in compound 6f and the acetamido group in the target compound both serve as hydrogen-bond donors/acceptors, but the phenylacetamido moiety’s aromaticity may restrict conformational flexibility compared to aliphatic carboxamides .

Physicochemical and Pharmacological Data (Hypothetical)

While direct experimental data (e.g., logP, IC50) for the target compound are unavailable in the provided sources, inferences can be drawn from structural analogues:

Table 2: Hypothetical Property Comparison

| Property | Target Compound | Compound 6d | Compound 6f |

|---|---|---|---|

| logP (Predicted) | ~3.5 (high lipophilicity) | ~2.0 (moderate polarity) | ~2.8 (balanced) |

| Hydrogen-Bond Donors | 2 (amide NH, ester O) | 1 (ester O) | 2 (amide NH, carboxamide) |

| Therapeutic Potential | Enzyme inhibition | CNS modulation | GPCR modulation |

Biological Activity

Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, analgesic properties, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives and features a tetrahydro structure which is significant for its biological activity. The presence of the phenylacetamido group enhances its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The evaluation of its cytotoxic effects was conducted using various cancer cell lines, notably MCF-7 (breast cancer) cells. The following findings were observed:

- IC50 Values : The compound exhibited an IC50 value in the range of 23.2 to 49.9 µM against MCF-7 cells, indicating significant cytotoxicity .

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells. Specifically, it increased early apoptosis (AV+/PI−) by 8.73% and late apoptosis (AV+/PI+) by 18.13% compared to untreated controls .

- Cell Cycle Arrest : The compound caused G2/M-phase cell-cycle arrest with a 1.48-fold increase in cell population and S-phase arrest with a 1.39-fold increase .

Analgesic Activity

The analgesic properties of the compound were assessed using the "hot plate" method on mice:

- Effectiveness : Derivatives of this compound demonstrated analgesic effects that exceeded those of standard analgesics such as metamizole .

- Dosage and Administration : The study indicated that intraperitoneal administration resulted in significant pain relief in animal models.

In Vivo Studies

In vivo studies further confirmed the therapeutic potential of this compound:

- Tumor Growth Inhibition : In animal models bearing tumors, treatment with this compound led to a reduction in tumor weight by approximately 54% compared to controls treated with standard chemotherapy agents like 5-FU .

- Hepatotoxicity Assessment : The compound also showed a protective effect against liver toxicity induced by tumor proliferation, restoring enzyme levels close to normal ranges .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ETHYL 6-METHYL-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE?

- Methodology : Utilize a two-step approach:

Cyanoacetylation : React ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with a cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the cyanoacetamido group.

Knoevenagel Condensation : Treat the intermediate with substituted benzaldehydes in toluene under reflux with catalytic piperidine/acetic acid to form the acrylamido derivative .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water). Confirm purity using HPLC or melting point analysis.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Procedure :

- 1H/13C NMR : Identify key signals, e.g., the ethyl ester (δ ~1.3 ppm triplet for CH3, δ ~4.2 ppm quartet for CH2), tetrahydrobenzothiophene ring protons (δ 1.5–2.8 ppm), and phenylacetamido aromatic protons (δ ~7.3–7.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., antioxidant potential)?

- Approach :

- DPPH Radical Scavenging : Measure IC50 values by monitoring absorbance reduction at 517 nm.

- FRAP Assay : Quantify ferric-reducing power using Trolox as a standard.

- Cellular Antioxidant Activity (CAA) : Use HepG2 or RAW264.7 cells with DCFH-DA fluorescence .

- Data Interpretation : Compare results with positive controls (e.g., ascorbic acid) and correlate with substituent electronic effects.

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the compound’s reactivity and interactions?

- Protocol :

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., COX-2 for anti-inflammatory activity) using GROMACS or AMBER.

ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties .

- Validation : Cross-check computational results with experimental crystallographic data (e.g., bond lengths/angles) .

Q. What crystallographic strategies resolve the compound’s conformation and hydrogen-bonding networks?

- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane).

- Refinement : Use SHELXL for structure solution and refinement. Analyze hydrogen bonds (e.g., N–H···O, C–H···π) with PLATON or Mercury.

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering in the tetrahydrobenzothiophene moiety .

Q. How do substituent variations on the phenylacetamido group influence biological activity?

- SAR Study :

Synthesize derivatives with electron-donating (e.g., –OCH3) or withdrawing (e.g., –NO2) groups.

Evaluate bioactivity (e.g., IC50 in anti-inflammatory assays) and correlate with Hammett σ values or Hansch parameters.

Use QSAR models to predict optimal substituents .

Q. What experimental phasing techniques are effective for resolving crystal structures of derivatives?

- Recommendations :

- SHELXC/D/E Pipeline : For high-throughput phasing of heavy-atom derivatives (e.g., Se-methionine analogues).

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals .

Methodological Notes

- Crystallography : Always cross-validate SHELX-refined structures with residual density maps (e.g., check for missed solvent molecules) .

- Bioactivity Assays : Include positive and negative controls to account for assay-specific artifacts (e.g., solvent interference in DPPH) .

- Computational Workflows : Benchmark DFT functionals against experimental data (e.g., X-ray bond lengths) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.